molecular formula C26H30N2O2 B11015188 N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B11015188
M. Wt: 402.5 g/mol
InChI Key: WDUPCZOOEROMCL-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide: is a complex organic compound with a unique structure that combines a pyrrole ring, a tetrahydropyran ring, and a diphenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps, including the formation of the pyrrole ring, the tetrahydropyran ring, and the final coupling with the diphenylpropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that the compound affects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide include:

  • N-(3,3-diphenylpropyl)-4-(1H-imidazol-1-yl)benzamide
  • N-(3,3-diphenylpropyl)-4-(1H-pyrrol-1-yl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C26H30N2O2/c29-25(21-26(14-19-30-20-15-26)28-17-7-8-18-28)27-16-13-24(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-12,17-18,24H,13-16,19-21H2,(H,27,29)

InChI Key

WDUPCZOOEROMCL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

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